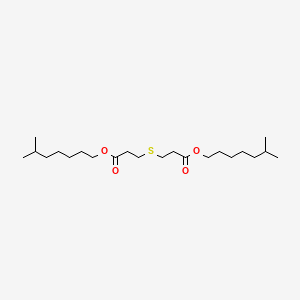![molecular formula C8H8N2OS B13755139 Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) CAS No. 78648-60-9](/img/structure/B13755139.png)
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) is a heterocyclic compound that belongs to the thieno[3,4-B]pyrazine family. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrazine ring. The presence of the 1-oxide group adds to its unique chemical properties, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide typically involves the preparation of 2,3-disubstituted thieno[3,4-B]pyrazines. A general synthetic route includes the reaction of appropriate organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to synthesize the desired compound . Another method involves direct arylation polymerization, which has been used to synthesize thieno[3,4-B]pyrazine-based alternating conjugated polymers .
Industrial Production Methods
Industrial production methods for thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide are not extensively documented. the methods used in laboratory synthesis, such as direct arylation polymerization, can be scaled up for industrial applications. This involves optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The presence of the 1-oxide group suggests that the compound can undergo further oxidation reactions.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide include organocuprates, oxalyl chloride, and various arylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct arylation polymerization can yield alternating conjugated polymers with thieno[3,4-B]pyrazine units .
Wissenschaftliche Forschungsanwendungen
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of low band gap conjugated materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new drugs.
Wirkmechanismus
The mechanism of action of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s electron-donating and electron-accepting properties make it suitable for use in donor-acceptor polymeric materials . These interactions are crucial for its applications in organic electronics and other fields.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as:
Thieno[3,4-B]pyrazine: The parent compound without the 1-oxide group.
2,3-Disubstituted Thieno[3,4-B]pyrazines: Compounds with various substituents like methyl, hexyl, octyl, decyl, dodecyl, and phenyl.
Thieno[3,4-B]pyrazine-based Conjugated Polymers: Polymers that incorporate thieno[3,4-B]pyrazine units for specific electronic properties.
The uniqueness of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide lies in its 1-oxide group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
78648-60-9 |
|---|---|
Molekularformel |
C8H8N2OS |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
2,3-dimethyl-4-oxidothieno[3,4-b]pyrazin-4-ium |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2)10(11)8-4-12-3-7(8)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
DLQNUUQLNLVDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CSC=C2[N+](=C1C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
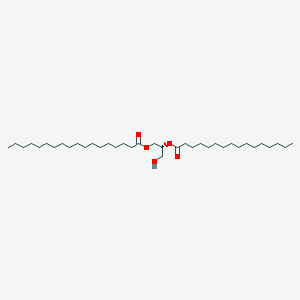
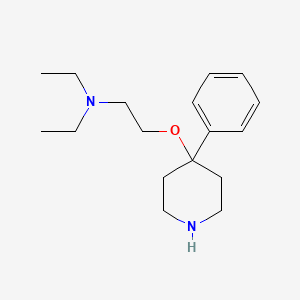
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
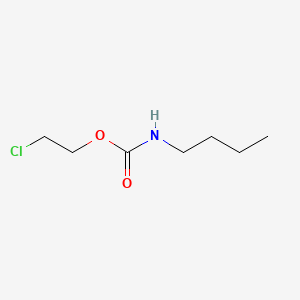
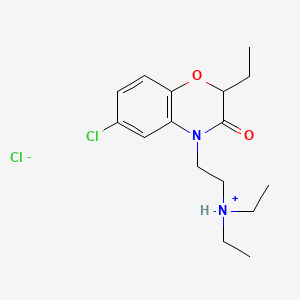
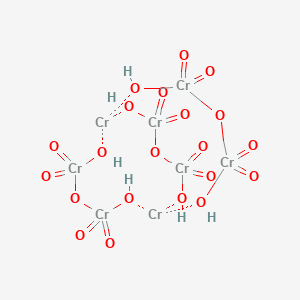

![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
